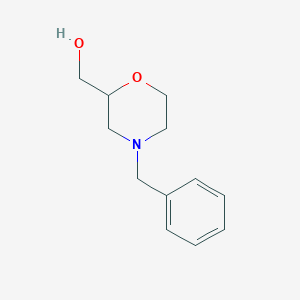

(4-Benzylmorpholin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-benzylmorpholin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNIKIMRIXHNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380013 | |

| Record name | (4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40987-24-4 | |

| Record name | 4-(Phenylmethyl)-2-morpholinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40987-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Benzylmorpholin-2-yl)methanol physical properties

An In-Depth Technical Guide to the Physical Properties of (4-Benzylmorpholin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure

This compound is a chiral organic compound recognized for its role as a key structural motif in medicinal chemistry. Its significance is prominently highlighted in its application as a pivotal building block for the synthesis of complex pharmaceutical agents, most notably the neurokinin-1 (NK1) receptor antagonist, Aprepitant, which is used to manage chemotherapy-induced nausea and vomiting[1]. The molecule's rigid morpholine scaffold, combined with a stereodefined hydroxymethyl group and an N-benzyl substituent, provides a unique combination of structural integrity, chirality, and synthetic versatility[1].

Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development. Properties such as solubility, melting point, and thermal stability directly influence process development, formulation, storage, and ultimately, bioavailability. This guide provides a comprehensive overview of the known physical properties of this compound and presents a series of validated, step-by-step protocols for its rigorous characterization. The methodologies described herein are designed to ensure data integrity and reproducibility, empowering researchers to confidently integrate this valuable synthon into their development pipelines.

Section 1: Chemical Identity and Core Physicochemical Properties

A precise understanding of the compound's identity is the foundation of all subsequent analysis. The N-benzyl group provides stability and steric influence, while the primary alcohol serves as a key handle for synthetic transformations[1].

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 40987-24-4 (Racemate) | [2][3][4] |

| 943442-96-4 ((R)-enantiomer) | [5][6][7] | |

| Molecular Formula | C₁₂H₁₇NO₂ | [2][3][5] |

| Molecular Weight | 207.27 g/mol | [2][3] |

| SMILES | OCC1CN(CC2=CC=CC=C2)CCO1 | [2] |

| InChIKey | WQNIKIMRIXHNFF-UHFFFAOYNA-N | [2] |

The following table summarizes the currently available, though largely predicted, physical property data. This highlights the necessity for the empirical validation protocols detailed in the subsequent sections.

| Physical Property | Value / Description | Source(s) |

| Appearance | White powder, Oil, or Colorless to light yellow viscous liquid | [6][7][8] |

| Boiling Point | 303.2 ± 27.0 °C (Predicted) | [7] |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 14.36 ± 0.10 (Predicted, for the alcohol proton) | [7] |

| Solubility | Soluble in Dichloromethane and Methanol | [7] |

Section 2: Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following diagram illustrates a logical workflow for comprehensive physical and chemical characterization.

Caption: Workflow for Physicochemical Characterization.

Spectroscopic Confirmation (Self-Validating System)

While specific spectra for this compound are not publicly available, a scientist can confirm its identity by looking for characteristic signals.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be complex but interpretable. Key expected signals include:

-

Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm).

-

A singlet for the benzylic methylene (CH₂) protons.

-

A series of multiplets for the morpholine ring protons.

-

Signals corresponding to the hydroxymethyl (CH₂OH) group, which may show coupling.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 12 distinct carbon signals (for the racemate), corresponding to the unique carbons in the molecule.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode should reveal a prominent protonated molecular ion [M+H]⁺ at m/z 208.28. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₇NO₂.

-

IR (Infrared Spectroscopy): Key vibrational bands to confirm functional groups include a broad O-H stretch for the alcohol (approx. 3200-3600 cm⁻¹) and C-H stretches for aromatic and aliphatic groups.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the industry standard for determining the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for accurate quantification.

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (due to the benzyl aromatic ring).

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of this compound.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~0.1 mg/mL.

-

-

Chromatographic Run (Gradient Elution):

-

0-2 min: 5% B

-

2-15 min: Ramp linearly from 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-18.1 min: Return to 5% B.

-

18.1-22 min: Equilibrate at 5% B.

-

-

System Suitability:

-

Before sample analysis, perform five replicate injections of the working standard.

-

The Relative Standard Deviation (RSD) for the peak area of the main compound must be ≤ 2.0%.

-

The USP tailing factor should be between 0.8 and 1.5.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Section 3: Thermal Analysis

Rationale: Thermal properties are critical for determining storage conditions, stability, and suitability for processes like milling or melt crystallization. Differential Scanning Calorimetry (DSC) provides a precise melting point, while Thermogravimetric Analysis (TGA) indicates the temperature at which the compound begins to decompose.

Protocol: Melting Point and Decomposition Temperature by DSC/TGA

-

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a pierced-lid aluminum DSC pan.

-

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp temperature from 25 °C to 350 °C at a rate of 10 °C/min.

-

-

-

Data Analysis:

-

DSC: The melting point (Tm) is determined as the peak maximum of the endothermic event corresponding to melting.

-

TGA: The onset of decomposition (Td) is determined as the temperature at which a significant weight loss (e.g., > 5%) is observed.

-

Section 4: Solubility Profiling

Rationale: Solubility in aqueous and organic media is a cornerstone of drug development, influencing everything from reaction workups to formulation and oral absorption. A basic solubility profile provides essential data for downstream applications.

Caption: Relationship between Purity and Melting Point.

Protocol: Equilibrium Solubility by Shake-Flask Method

-

Solvent Selection: Prepare a panel of relevant solvents, such as:

-

Purified Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M HCl (simulated gastric fluid)

-

Ethanol

-

Acetone

-

-

Methodology:

-

Add an excess amount of this compound to 1 mL of each solvent in a glass vial. "Excess" means visible solid material remains undissolved.

-

Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, allow the samples to stand for at least 1 hour for undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).

-

-

Data Reporting:

-

Report solubility in mg/mL or µg/mL for each solvent.

-

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds can inform safe handling practices. The related chloro-derivative is noted to cause severe skin burns and eye damage[9], and the 3-yl isomer is classified as a skin and eye irritant[10]. The parent N-benzylmorpholine is also an irritant[11].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances[13]. Recommended storage is at room temperature[7][8].

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. While publicly available data on its physical properties is limited, this guide provides the necessary context and robust experimental frameworks to thoroughly characterize the molecule. By adhering to the detailed protocols for identity, purity, thermal analysis, and solubility, researchers can generate the high-quality data required to unlock the full potential of this versatile chiral building block in their synthetic and drug development endeavors.

References

- (4-BENZYLMORPHOLIN-2-YL)

- (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4 - Pure Chemistry Scientific Inc. (URL: [Link])

- Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

- (R)-(4-Benzylmorpholin-2-yl)

- (R)-(4-Benzylmorpholin-2-yl)methanol - MySkinRecipes. (URL: [Link])

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

- (4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 5058361 - PubChem. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CAS 40987-24-4 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. 40987-24-4|this compound|BLD Pharm [bldpharm.com]

- 5. (R)-(4-Benzylmorpholin-2-yl)methanol, CasNo.943442-96-4 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 6. ((R)-4-benzylmorpholin-2-yl)methanol, CasNo.943442-96-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. 943442-96-4 CAS MSDS (((R)-4-benzylmorpholin-2-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (R)-(4-Benzylmorpholin-2-yl)methanol [myskinrecipes.com]

- 9. echemi.com [echemi.com]

- 10. 110167-20-9 Cas No. | (4-Benzylmorpholin-3-yl)methanol | Matrix Scientific [matrixscientific.com]

- 11. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. (R)-(4-Benzylmorpholin-2-yl)methanol [acrospharma.co.kr]

A Technical Guide to the Comprehensive Characterization of (4-Benzylmorpholin-2-yl)methanol (CAS 40987-24-4)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for the comprehensive characterization of (4-benzylmorpholin-2-yl)methanol, a key chiral building block in medicinal chemistry. As a Senior Application Scientist, the following methodologies are presented not merely as procedures, but as a logical, self-validating system designed to ensure the unambiguous identification, purity assessment, and stereochemical integrity of this versatile morpholine derivative.

Introduction: The Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) number 40987-24-4, is a heterocyclic compound featuring a morpholine ring N-substituted with a benzyl group and a hydroxymethyl substituent at the C-2 position.[1][2] Its molecular formula is C₁₂H₁₇NO₂ and it has a molecular weight of approximately 207.27 g/mol .[1][2] The presence of a stereocenter at the C-2 position makes this compound a valuable chiral synthon. It is particularly noted for its role as a core fragment in the synthesis of pharmaceutically active molecules, such as the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[3] Given its application in the development of therapeutic agents, a rigorous and multi-faceted characterization is imperative to control its quality and ensure reproducible outcomes in subsequent synthetic transformations.

This guide will detail the critical analytical techniques required for a full characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.[4] Both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of every atom in the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring atoms. The morpholine ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons.[4]

Predicted ¹H NMR Spectrum Analysis:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (C₆H₅) | 7.20 - 7.40 | Multiplet | The five protons of the phenyl ring will appear as a complex multiplet.[5] |

| Benzylic Protons (N-CH₂-Ph) | ~3.50 | Singlet | These two protons are chemically equivalent and will appear as a sharp singlet.[6] |

| Morpholine Protons (H-2) | 3.80 - 4.00 | Multiplet | This proton is adjacent to the hydroxymethyl group and the oxygen atom, leading to a downfield shift. |

| Hydroxymethyl Protons (CH₂OH) | 3.40 - 3.60 | Multiplet | These two protons are diastereotopic due to the adjacent chiral center and may show complex splitting. |

| Morpholine Protons (H-3, H-5) | 2.00 - 2.90 | Multiplet | Protons adjacent to the nitrogen atom. The presence of the benzyl group influences their chemical shift.[4] |

| Morpholine Protons (H-6) | 3.60 - 3.80 | Multiplet | Protons adjacent to the ring oxygen. |

| Hydroxyl Proton (OH) | Variable | Broad Singlet | The chemical shift is dependent on concentration and solvent. Can be confirmed by D₂O exchange. |

Expert Insights: The diastereotopic nature of the benzylic protons in some chiral N-benzyl derivatives can lead to the observation of two distinct signals, each a doublet, due to geminal coupling.[7] While a singlet is predicted here for simplicity, the observation of an AB quartet would be a strong indicator of restricted rotation or a specific conformational lock.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; CD₃OD: δ 3.31 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule and provide information about their chemical environment.

Predicted ¹³C NMR Spectrum Analysis:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Carbons (C₆H₅) | 127.0 - 138.0 | Multiple signals are expected for the aromatic carbons. |

| Benzylic Carbon (N-CH₂-Ph) | ~60.0 | The carbon of the benzylic methylene group. |

| Morpholine Carbon (C-2) | ~75.0 | This carbon is attached to both an oxygen and the hydroxymethyl group, resulting in a significant downfield shift. |

| Hydroxymethyl Carbon (CH₂OH) | ~65.0 | The carbon of the primary alcohol. |

| Morpholine Carbons (C-3, C-5) | 45.0 - 55.0 | Carbons adjacent to the nitrogen atom.[4] |

| Morpholine Carbon (C-6) | ~67.0 | Carbon adjacent to the ring oxygen.[8] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy of all carbon signals, especially quaternary carbons if present.

-

Data Processing: Process the FID and reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; CD₃OD: δ 49.00 ppm).

Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The expected nominal mass is 207. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₂H₁₇NO₂.

-

Major Fragment Ions:

-

m/z 91: A prominent peak corresponding to the benzyl cation ([C₇H₇]⁺), formed by cleavage of the N-CH₂ bond.

-

m/z 176: Loss of the hydroxymethyl group ([M-CH₂OH]⁺).

-

m/z 116: A fragment corresponding to the morpholin-2-ylmethanol cation after loss of the benzyl group.

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument can be used.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source in positive ion mode.

-

GC-MS: Use a suitable GC column and temperature program to ensure the compound elutes as a sharp peak.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Functional Group Identification with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

| C-N Stretch (Amine) | 1020 - 1250 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The compound, if a liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Purity and Chiral Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and for separating its enantiomers.

Purity Determination by Reversed-Phase HPLC

A reversed-phase HPLC method can be developed to assess the chemical purity of this compound.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and analyze the chromatogram for the presence of any impurity peaks. The purity can be calculated based on the peak area percentage.

Chiral Separation by Chiral HPLC

The separation of the (R) and (S) enantiomers is critical for applications where stereochemistry is important.[9] Polysaccharide-based chiral stationary phases are often effective for this type of separation.[10]

Experimental Protocol: Chiral HPLC

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, or IC).

-

Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape. The exact ratio will need to be optimized.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the racemic mixture and each individual enantiomer (if available) in the mobile phase.

-

Analysis: Inject the samples to determine the retention times of each enantiomer and to calculate the enantiomeric excess of a given sample.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.

Caption: Overall workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. By systematically applying NMR, MS, IR, and HPLC, researchers can confidently verify the structure, purity, and enantiomeric composition of this important synthetic intermediate. The protocols and expected outcomes detailed in this guide provide a robust framework for the quality control and assurance necessary in a research and drug development setting.

References

- ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.

- ASTM International. (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography.

- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 570-574.

- ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.

- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.

- ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines.

- Royal Society of Chemistry. (2021). Supporting Information.

- ScienceDirect. (n.d.). Chiral Drug Separation.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 40987-24-4.

- ResearchGate. (n.d.). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Royal Society of Chemistry. (n.d.). Contents.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- SpectraBase. (n.d.). (4-Benzyl-3-methylmorpholin-3-yl)methanol - Optional[MS (GC)] - Spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [https://www.phenomenex.

- SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

- PubChem. (n.d.). 4-Benzylmorpholine.

- ResearchGate. (n.d.). 13 C NMR spectral signals of the compound isolated from the methanol....

- Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Amazon AWS. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- MySkinRecipes. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.

- Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.

- PubMed Central (PMC). (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.

- Pure Chemistry Scientific Inc. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4.

- ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a)....

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- ResearchGate. (n.d.). FTIR spectra from methanol (1) and methanol + formaldehyde (2) interaction with AC-TiO 2 before (a) and after (b) irradiation for 5 min..

- NIST WebBook. (n.d.). Benzenemethanol, 4-methyl-.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 40987-24-4 [matrix-fine-chemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Stereochemistry of (4-benzylmorpholin-2-yl)methanol: Synthesis, Characterization, and Application

In the landscape of medicinal chemistry and pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The biological systems with which drugs interact are inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. This fundamental asymmetry means that stereoisomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The morpholine scaffold represents a "privileged structure" in drug design, valued for its favorable metabolic properties and its ability to improve the pharmacokinetic profile of bioactive molecules.[1][2]

This guide focuses on the stereochemistry of a key morpholine derivative: this compound. This compound is a vital chiral building block, most notably in the synthesis of high-profile pharmaceuticals.[3] Specifically, the (S)-enantiomer is a cornerstone in the construction of Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist used to prevent nausea and vomiting associated with chemotherapy.[3] Understanding the synthesis, separation, and characterization of the stereoisomers of this compound is therefore not merely an academic exercise, but a critical component of ensuring the safety, efficacy, and quality of life-saving medicines. This document provides a senior-level technical overview of the core principles and field-proven methodologies related to the stereochemistry of this important synthetic intermediate.

The Stereochemical Landscape of this compound

The source of chirality in this compound originates from a single stereogenic center: the carbon atom at the C-2 position of the morpholine ring. This carbon is bonded to four different substituents: a hydrogen atom, the ring oxygen (C-O), the ring nitrogen (C-N), and a hydroxymethyl group (-CH₂OH).

This single chiral center gives rise to two non-superimposable mirror images known as enantiomers:

-

(R)-(4-benzylmorpholin-2-yl)methanol

-

(S)-(4-benzylmorpholin-2-yl)methanol

These enantiomers possess identical physical properties (melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light (optical rotation) and their binding affinity to chiral molecules, such as biological receptors.[4] The N-benzyl group serves to protect the nitrogen and provides steric bulk that can influence synthetic transformations, while the hydroxymethyl group is a versatile handle for further chemical modification.[3]

Caption: Enantiomeric relationship of this compound.

Pathways to Enantiopurity: Synthesis and Resolution

Achieving enantiopurity is a central goal. This can be accomplished either through stereoselective synthesis, which creates the desired enantiomer directly, or by resolving a racemic mixture.

Stereoselective Synthesis

The most efficient strategy is to build the chiral center with the correct configuration from the outset. This is often achieved by using a starting material from the "chiral pool," such as an optically pure amino acid. For instance, polymer-supported syntheses using Fmoc-Ser(tBu)-OH as a starting material have been developed to produce chiral morpholine derivatives, demonstrating a robust method for controlling stereochemistry.[5]

Caption: Generalized workflow for stereoselective synthesis.

Separation of Enantiomers from a Racemic Mixture

When a stereoselective synthesis is not feasible, a racemic mixture must be separated. Chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization are two powerful, industry-standard techniques.

Chiral HPLC is a cornerstone analytical and preparative technique for separating enantiomers.[6] The method relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with each enantiomer, causing them to travel through the column at different rates and thus elute at different times.[7]

Causality Behind Experimental Choices:

-

CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and effective for resolving a wide range of chiral compounds, including amines and alcohols.[7][8] Their helical polymer structure creates chiral grooves and cavities that enable differential interactions (e.g., hydrogen bonding, dipole-dipole) with the enantiomers.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is often the starting point. The alcohol acts as a polar modifier, competing with the analyte for binding sites on the CSP. Adjusting the alcohol percentage is the primary way to optimize retention time and resolution. For basic compounds like morpholines, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can significantly improve peak shape by masking acidic silanol sites on the silica support.[9]

Step-by-Step Methodology:

-

Column Selection: Select a polysaccharide-based CSP, such as a Chiralcel® OD-H or Chiralpak® AD column.

-

Mobile Phase Preparation: Prepare an initial mobile phase of 90:10 (v/v) n-hexane/isopropanol with 0.1% diethylamine. Filter and degas the solvent.

-

System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to a wavelength where the benzyl group absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

-

Injection and Analysis: Inject the sample and monitor the chromatogram.

-

Optimization: If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., try 85:15 and 95:5 hexane/isopropanol). Reducing the flow rate or column temperature can also enhance selectivity.[8]

| Parameter | Typical Condition | Rationale |

| Chiral Stationary Phase | Amylose or Cellulose Phenylcarbamate | Broad applicability for amines and alcohols.[6] |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Normal phase mode, good starting point for resolution. |

| Modifier | 0.1% Diethylamine (v/v) | Improves peak shape for basic analytes.[9] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | Benzyl group provides a strong chromophore. |

This classical technique is highly effective for large-scale separations. It involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent (an acid or a base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[10]

Step-by-Step Methodology:

-

Resolving Agent Selection: Choose an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid) to react with the basic nitrogen of the morpholine ring.

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Crystallization: Combine the two solutions. The formation of diastereomeric salts may be immediate or require gentle warming to achieve a clear solution, followed by slow cooling to room temperature to induce crystallization. One diastereomer should preferentially crystallize due to lower solubility.[10]

-

Isolation: Collect the crystals by filtration.

-

Liberation of Free Base: Wash the crystals and then treat them with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the enantiomerically enriched this compound, which can be extracted with an organic solvent.

-

Purity Analysis: Determine the enantiomeric excess (ee) of the product using the chiral HPLC method described above.

Definitive Structural and Purity Analysis

Once a synthesis or resolution is performed, the stereochemical identity and purity must be rigorously confirmed. NMR spectroscopy and X-ray crystallography are the definitive methods for this purpose.

NMR Spectroscopy for Stereochemical Assignment

While standard 1H and 13C NMR spectra of enantiomers are identical, NMR can be used to determine enantiomeric purity by converting the enantiomers into diastereomers.[4] This is achieved by using either a chiral derivatizing agent or a chiral solvating agent.[11][12]

-

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiopure CDA (e.g., Mosher's acid chloride) to form diastereomeric products. These diastereomers will have distinct NMR spectra, allowing for the integration of corresponding signals to quantify the enantiomeric ratio.

-

Chiral Solvating Agents (CSAs): The analyte is dissolved in a solvent containing an enantiopure CSA. The CSA forms transient, weak diastereomeric complexes with each enantiomer, which are in fast exchange. This results in observable chemical shift differences for the enantiomers, enabling quantification.

Single-Crystal X-ray Crystallography

This is the gold standard for unambiguously determining the absolute stereochemistry of a chiral molecule.[13] The technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing a complete three-dimensional structure. For chiral molecules, specialized refinement techniques (e.g., Flack parameter analysis) can definitively assign the (R) or (S) configuration.[14][15]

Caption: Workflow for stereochemical characterization and validation.

Conclusion: From Stereocenter to blockbuster Drug

The stereochemistry of this compound is a compelling example of the foundational importance of chirality in the pharmaceutical sciences. The ability to synthesize, separate, and rigorously characterize its enantiomers is a critical enabling technology for the production of complex drugs like Aprepitant.[3] The methodologies outlined in this guide—from stereoselective synthesis and chiral chromatography to advanced spectroscopic and crystallographic techniques—represent the self-validating systems required for ensuring scientific integrity and, ultimately, patient safety. As drug development continues to target increasingly complex and specific biological pathways, mastery over the stereochemical landscape of such versatile building blocks will remain an indispensable skill for researchers and scientists in the field.

References

- Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | ACS Combinatorial Science - ACS Publications.

- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.

- Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed.

- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties - MDPI.

- Morpholine synthesis - Organic Chemistry Portal.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing).

- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Semantic Scholar.

- Synthesis and SAR of morpholine and its derivatives: A review update.

- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH.

- Synthesis of Biologically Important Chiral Morpholine Derivatives.

- (R)-(4-Benzylmorpholin-2-yl)methanol - MySkinRecipes.

- An updated review on morpholine derivatives with their pharmacological actions.

- (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4 - Pure Chemistry Scientific Inc.

- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC.

- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.

- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Organic Process Research & Development - ACS Publications.

- This compound | CAS 40987-24-4 - Matrix Fine Chemicals.

- A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug - ACS Publications.

- Biological relevance and synthesis of C-substituted morpholine derivatives - ResearchGate.

- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed.

- (R)-(4-Benzylmorpholin-2-yl)methanol - Acros Pharmatech-OPV/OLED/Boronic Acids & Esters.

- Collection - Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate - Organic Process Research & Development - Figshare.

- Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed.

- Chiral HPLC Separations - Phenomenex.

- NMR and Stereochemistry - Harned Research Group.

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH.

- Enantiomers, Diastereomers, or Identical? Stereochemistry: Organic Chemistry PRACTICE PROBLEMS - YouTube.

- Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry - YouTube.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

(4-Benzylmorpholin-2-yl)methanol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of (4-Benzylmorpholin-2-yl)methanol

Abstract

This compound is a substituted morpholine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a chiral building block, its specific three-dimensional structure and conformational preferences are critical determinants of its synthetic utility and the biological activity of the molecules derived from it. Notably, the (S)-enantiomer is a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist.[1] This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. We will explore the foundational principles of the morpholine ring's conformation, analyze the influence of its substituents, and detail the primary experimental and computational methodologies used for its elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important heterocyclic compound.

Part 1: The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is a ubiquitous scaffold in modern drug design.[2][3] Its prevalence is not coincidental; the inclusion of a morpholine moiety can impart favorable physicochemical properties to a drug candidate. The weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen atom can enhance aqueous solubility and improve pharmacokinetic profiles, including blood-brain barrier permeability.[4]

From a structural standpoint, the morpholine ring's conformational behavior is analogous to cyclohexane, predominantly adopting a low-energy chair conformation to minimize torsional and steric strain.[2][5] This chair form is substantially more stable—by approximately 7.5 kcal/mol—than higher-energy boat or twist-boat conformations.[2] The precise geometry and stability of this chair are pivotal, as they dictate the spatial orientation of substituents, which in turn governs molecular recognition and biological function.[6]

Part 2: Molecular Structure of this compound

To establish a clear frame of reference, we begin with the fundamental identification and properties of the target molecule.

Systematic Identification and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 40987-24-4 | [7][8] |

| Molecular Formula | C₁₂H₁₇NO₂ | [7][8] |

| Molecular Weight | 207.27 g/mol | [8] |

| SMILES | OCC1CN(CC2=CC=CC=C2)CCO1 | [7] |

Two-Dimensional Structure and Atom Numbering

The following diagram illustrates the 2D chemical structure with standard IUPAC numbering for the morpholine ring.

Caption: 2D structure of this compound.

Part 3: Conformational Analysis

The molecule's three-dimensional shape is dictated by the interplay between the inherent preference of the morpholine ring for a chair conformation and the steric demands of its two bulky substituents: the N-benzyl group at position 4 and the hydroxymethyl group at position 2.

The Chair Conformation Equilibrium

The morpholine ring undergoes a rapid "ring flip" or "chair-chair interconversion" at room temperature, where one chair conformer converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For a substituted ring, these two chair conformations are typically not equal in energy. The equilibrium will heavily favor the conformer that minimizes unfavorable steric interactions, particularly the 1,3-diaxial interactions, where axial substituents on carbons 1, 3, and 5 crowd each other in space.

Influence of Substituents and the Predicted Low-Energy Conformer

-

N-Benzyl Group: The benzyl group is sterically demanding. Placing it in an axial position would introduce severe steric clashes with the axial hydrogens at C-3 and C-5. Therefore, the N-benzyl group has an overwhelming preference for the equatorial position .

-

Hydroxymethyl Group: Similarly, the hydroxymethyl group at C-2 is larger than a hydrogen atom. Placing it in an axial position would create unfavorable 1,3-diaxial interactions with the axial hydrogen at C-6 and potentially interact with the lone pair or benzyl group on the nitrogen. Consequently, the hydroxymethyl group also strongly prefers the equatorial position .

Caption: Chair-chair interconversion of this compound.

Quantitative Conformational Data (Predicted)

The following table summarizes the predicted key interactions and relative energy. Actual values would be determined experimentally or computationally.

| Conformer | N-Benzyl Position | C-Hydroxymethyl Position | Key Steric Interactions | Relative Energy (Predicted) |

| A (Favored) | Equatorial | Equatorial | Minimal gauche interactions | 0 kcal/mol (Reference) |

| B (Disfavored) | Axial | Axial | Severe 1,3-diaxial clashes | High (> 5 kcal/mol) |

Part 4: Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining solid-state analysis, solution-state analysis, and computational modeling is required for a complete and validated understanding of a molecule's conformation. As a senior application scientist, my recommendation is to never rely on a single technique but to use them synergistically, where the results of one method validate and inform the others.

X-ray Crystallography: The Definitive Solid-State View

Expertise & Causality: Single-crystal X-ray crystallography provides an unambiguous, high-resolution map of electron density within a crystal lattice.[9] This allows for the precise determination of bond lengths, bond angles, and torsional angles, effectively yielding a static "snapshot" of the molecule's preferred conformation in the solid state.[10] This is the gold standard for structural determination, against which solution-state and computational data are often benchmarked. The primary challenge, and the rate-limiting step, is growing a single, diffraction-quality crystal.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).

-

Employ slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane), or slow cooling to induce the formation of single crystals. The goal is slow, ordered precipitation.[9]

-

-

Crystal Mounting & Data Collection:

-

Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam, rotating it to collect diffraction patterns from all possible orientations.[10]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell dimensions and space group symmetry.

-

Solve the "phase problem" using direct methods or Patterson functions to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor (residual factor).

-

Caption: Standard workflow for single-crystal X-ray crystallography.

NMR Spectroscopy: Probing Conformation in Solution

Expertise & Causality: Unlike the static solid-state picture from X-ray, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the molecule's structure and dynamic conformational equilibrium in solution.[11][12] For conformational analysis, two key parameters are exploited:

-

Scalar (J) Coupling: The coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, described by the Karplus relationship. By measuring these constants, we can infer the geometry of the ring.

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close in proximity (< 5 Å), regardless of whether they are bonded. Observing an NOE between two protons provides direct evidence of their spatial closeness, which is critical for distinguishing axial vs. equatorial positions.

Experimental Protocol: 2D NMR for Conformational Assignment

-

Sample Preparation: Dissolve a ~5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to identify all unique resonances and their chemical shifts.

-

COSY (Correlation Spectroscopy) Acquisition: Run a ¹H-¹H COSY experiment to establish proton-proton scalar coupling networks and confirm which protons are on adjacent carbons.

-

NOESY/ROESY (NOE Spectroscopy) Acquisition:

-

Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size as it avoids potential zero-crossing issues that can affect NOE signals.

-

Analysis: Look for key cross-peaks. For the predicted di-equatorial conformer, we would expect to see strong NOEs between the axial protons (e.g., H2-ax, H6-ax, H3-ax, H5-ax) as they are in 1,3-diaxial relationships and spatially close. Conversely, we would see NOEs between equatorial and axial protons on the same carbon (geminal) and between adjacent axial-equatorial pairs. The absence of NOEs between, for example, the C2-substituent protons and the H6-axial proton would support an equatorial assignment for the substituent.

-

-

Data Integration: Correlate the coupling constants (from high-resolution 1D ¹H) and the NOE data to build a self-consistent 3D model of the dominant solution-state conformation.

Computational Chemistry: Mapping the Energetic Landscape

Expertise & Causality: Computational modeling provides a powerful in silico method to explore the entire conformational space of a molecule.[13] By calculating the potential energy of various conformers, we can predict their relative stabilities and populations, providing a theoretical foundation that complements experimental findings.[14] The choice of computational method (level of theory and basis set) is critical for accuracy and must be sufficient to capture the subtle electronic and steric effects that govern conformational preference.

Protocol: Conformational Search and Energy Calculation

-

Initial Structure Generation: Build a 3D model of this compound.

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., with an MMFF94 force field) to identify a broad range of possible low-energy conformers (chair, boat, twist-boat, etc.).

-

-

Geometry Optimization and Energy Calculation:

-

Take the lowest-energy conformers from the initial search and perform full geometry optimization using a more robust quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

This step refines the geometry of each conformer to find its true energy minimum on the potential energy surface.

-

-

Frequency Analysis:

-

Perform a frequency calculation on each optimized structure at the same level of theory.

-

Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state. This is a critical self-validating step in any computational study.

-

-

Analysis: Compare the final, zero-point corrected energies of all stable conformers. The structure with the lowest energy is the predicted global minimum. The relative populations can be calculated using the Boltzmann distribution equation.

Caption: Workflow for in silico conformational analysis.

Part 5: Significance in Drug Development: The Case of Aprepitant

The conformational rigidity and defined stereochemistry of this compound are precisely why it is a valuable chiral building block. In the synthesis of the antiemetic drug Aprepitant, the (S)-enantiomer is used to establish a critical stereocenter.[1] The molecule's locked di-equatorial conformation ensures that subsequent synthetic transformations proceed with high stereocontrol. Furthermore, the resulting morpholine core in the final drug product orients its substituents in a precise three-dimensional arrangement, which is essential for high-affinity and selective binding to the NK1 receptor target.[1] This demonstrates a direct link between the fundamental conformational analysis of a building block and the efficacy of a final pharmaceutical agent.

Conclusion

The molecular structure of this compound is defined by a morpholine ring in a stable chair conformation. Its conformational landscape is overwhelmingly dominated by a single di-equatorial conformer, which minimizes the steric strain imposed by the bulky N-benzyl and C2-hydroxymethyl substituents. A comprehensive understanding of this structure requires a synergistic application of X-ray crystallography for solid-state definition, NMR spectroscopy for solution-state dynamics, and computational chemistry for a theoretical energetic framework. This detailed structural knowledge is not merely academic; it is fundamental to the molecule's application as a chiral synthon in the development of complex, stereochemically-defined therapeutics.

References

- Benchchem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. BenchChem.

- Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789.

- Kim, D., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.

- Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2238-2253.

- Gverzdys, T., et al. (2023). Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue. Pharmacology Research & Perspectives.

- Matrix Fine Chemicals. (n.d.). This compound.

- MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.

- ResearchGate. (n.d.). A view of compound 6 showing chair conformation in the morpholine ring.

- ResearchGate. (n.d.). Freezing Conformation of Polychloronitrophenyl N-Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure.

- PubMed. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.

- Acros Pharmatech. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol.

- Ivy Fine Chemicals. (n.d.). ((R)-4-benzylmorpholin-2-yl)methanol.

- National Center for Biotechnology Information. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2999.

- Fiveable. (n.d.). Conformational analysis. Medicinal Chemistry Class Notes.

- PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.

- National Center for Biotechnology Information. (2010). X-Ray Crystallography of Chemical Compounds. Current Drug Discovery Technologies, 7(2), 85-95.

- National Center for Biotechnology Information. (n.d.). x Ray crystallography. Journal of Clinical Pathology.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds.

- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.

- University Course Material. (n.d.). Conformational Analysis.

- PubChem. (n.d.). (4-Benzylmorpholin-3-yl)methanol. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol.

- Helvetica Chimica Acta. (2007). Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. Helvetica Chimica Acta, 90(7), 1349-1366.

- Pure Chemistry Scientific Inc. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4.

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- ResearchGate. (n.d.). Polymorphism and cold crystallization in optically nonlinear N-benzyl-2-methyl-4-nitroaniline crystal studied by X-ray diffraction, calorimetry and Raman spectroscopy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. This compound | CAS 40987-24-4 [matrix-fine-chemicals.com]

- 8. scbt.com [scbt.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and History of Benzylmorpholine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylmorpholine scaffold represents a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, synthesis, and pharmacological applications of benzylmorpholine compounds. From their conceptual emergence as valuable central nervous system (CNS) active agents to their current standing in targeted therapies, this document traces the evolution of this critical pharmacophore. Detailed synthetic protocols, mechanistic insights, and a survey of their broad therapeutic potential are presented to serve as a vital resource for researchers and professionals in the field of drug discovery and development. The inherent physicochemical advantages conferred by the benzylmorpholine moiety, such as enhanced metabolic stability and blood-brain barrier permeability, are discussed in the context of rational drug design.

Introduction: The Benzylmorpholine Core - A Privileged Scaffold in Medicinal Chemistry

The benzylmorpholine nucleus, characterized by a benzyl group attached to a morpholine ring, is a "privileged structure" in drug discovery.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutics. The morpholine ring itself, a saturated heterocycle containing both an ether and a secondary amine functionality, imparts favorable physicochemical properties to molecules, including improved aqueous solubility, metabolic stability, and a higher likelihood of penetrating the blood-brain barrier (BBB).[2][3] The addition of a benzyl group introduces a key lipophilic and aromatic component, allowing for a wide range of interactions with biological targets through π-stacking, hydrophobic, and van der Waals forces.

This guide will delve into the historical origins of benzylmorpholine compounds, tracing their lineage from the broader class of morpholine-containing drugs. It will then provide a detailed examination of the synthetic methodologies that have evolved for their preparation, offering step-by-step protocols for key reactions. Finally, the extensive pharmacological landscape of benzylmorpholine derivatives will be explored, highlighting their impact on various therapeutic areas.

Historical Perspective: From Morpholine's Rise to the Benzyl Subclass

The journey of benzylmorpholine compounds is intrinsically linked to the broader history of morpholine in medicinal chemistry. The therapeutic potential of morpholine-containing structures first gained significant attention in the mid-20th century, particularly in the realm of CNS disorders.[4] One of the earliest marketed drugs containing a morpholine scaffold was Phenmetrazine (Preludin), introduced in the 1950s as an anorectic with stimulant properties.[5] This early success story underscored the potential of the morpholine ring to yield CNS-active agents.

While a definitive "discovery" of the first benzylmorpholine compound is not clearly documented in a singular event, its emergence can be seen as a logical progression in structure-activity relationship (SAR) studies of morpholine-based compounds. The synthesis of 3-benzhydrylmorpholine, a compound with stimulant and anorectic effects related to phenmetrazine, was developed by American Home Products in the 1950s, indicating an early interest in bulky aromatic substitutions on the morpholine core.[5] The synthesis of 3-benzylmorpholine was also patented during this era.[6]

The true ascent of the benzylmorpholine scaffold, however, began with the rational design of selective neurotransmitter reuptake inhibitors. The development of drugs like Reboxetine , a selective norepinephrine reuptake inhibitor (NRI), solidified the importance of the benzylmorpholine moiety in modern drug design.[7] Reboxetine's clinical use for the treatment of depression showcased the ability of this scaffold to produce potent and selective CNS-active drugs.[8]

Synthesis of the Benzylmorpholine Core: Key Methodologies

The construction of the benzylmorpholine scaffold can be broadly categorized into two main approaches: N-benzylation of a pre-formed morpholine ring and the cyclization of precursors that already contain the benzyl group. The two most prevalent and versatile methods are N-alkylation and reductive amination.

N-Alkylation of Morpholine

Direct N-alkylation is a straightforward and widely used method for the synthesis of N-benzylmorpholine. This reaction typically involves the nucleophilic attack of the morpholine nitrogen on a benzyl halide (e.g., benzyl bromide or benzyl chloride).

General Reaction Scheme:

Figure 1. General workflow for the N-alkylation of morpholine.

Experimental Protocol: Synthesis of 4-Benzylmorpholine via N-Alkylation [9]

-

Materials:

-

Morpholine (0.06 mol)

-

Pentyl bromide (0.06 mol, this protocol uses pentyl bromide, but the same principle applies to benzyl bromide)

-

Potassium carbonate (K₂CO₃) (0.06 mol)

-

Ethanol (as solvent)

-

Chloroform for extraction

-

Water

-

-

Procedure:

-

To a 50 ml round-bottom flask, add morpholine (0.06 mol).

-

Add ethanol as the solvent, followed by potassium carbonate (0.06 mol) and then benzyl bromide (0.06 mol).

-

Heat the reaction mixture under reflux with magnetic stirring for 1–9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, evaporate the solvent.

-

Dissolve the remaining potassium carbonate in water and extract the product with chloroform.

-

Evaporate the chloroform and dry the residue under vacuum to obtain N-benzylmorpholine.

-

-

Causality and Insights:

-

The use of a base like potassium carbonate is crucial to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

-

The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF are often preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the morpholine.

-

Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of side products.

-

Reductive Amination

Reductive amination is another powerful and versatile method for preparing N-benzylmorpholine. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of morpholine with benzaldehyde, which is then reduced in situ to the corresponding amine.

General Reaction Scheme:

Figure 2. General workflow for the reductive amination of morpholine with benzaldehyde.

Experimental Protocol: Synthesis of N-Benzylmorpholine via Reductive Amination [10]

-

Materials:

-

Morpholine

-

Benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Acetic acid

-

Solvent (e.g., Methanol)

-

-

Procedure:

-

Dissolve morpholine and benzaldehyde in the chosen solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium borohydride in the same solvent. The addition of acetic acid can be done concurrently or after the initial mixing to facilitate the reduction.

-

Allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzylmorpholine.

-

-

Causality and Insights:

-

The choice of reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the iminium ion over the starting aldehyde.[10]

-

The pH of the reaction is important. Slightly acidic conditions favor the formation of the iminium ion, but strongly acidic conditions can protonate the morpholine, inhibiting the initial reaction.

-

This method is particularly useful for synthesizing derivatives with substitutions on the benzyl ring by simply using the corresponding substituted benzaldehyde.

-

Table 1: Comparison of N-Alkylation and Reductive Amination for N-Benzylmorpholine Synthesis

| Feature | N-Alkylation with Benzyl Halides | Reductive Amination |

| Starting Materials | Morpholine, Benzyl Halide | Morpholine, Benzaldehyde |

| Key Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |

| Byproducts | Halide salts | Borate salts, water |

| Advantages | Simple procedure, readily available starting materials. | One-pot reaction, good functional group tolerance, avoids handling lachrymatory benzyl halides. |

| Disadvantages | Benzyl halides can be lachrymatory and toxic. Potential for over-alkylation with primary amines. | Requires careful control of pH and reducing agent. |

| Typical Yields | Generally high. | Often high (can be >90%).[11] |

Pharmacological Significance and Therapeutic Applications

The benzylmorpholine scaffold is a recurring motif in a multitude of pharmacologically active compounds, demonstrating its versatility in interacting with a wide range of biological targets.

Central Nervous System (CNS) Disorders

The inherent ability of the morpholine ring to improve BBB permeability has made the benzylmorpholine scaffold particularly valuable in the development of CNS-active drugs.[2][3]

-

Norepinephrine Reuptake Inhibitors (NRIs): The most prominent example is Reboxetine , a selective NRI used as an antidepressant.[7] Reboxetine acts by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.[12][13] This enhances noradrenergic neurotransmission, which is believed to be a key mechanism in its antidepressant effects.[14] The specific stereochemistry of reboxetine is crucial for its activity, with the (S,S)-enantiomer being the more potent inhibitor of NET.[8]

Figure 3. Mechanism of action of Reboxetine.

-

Dopamine Receptor Modulators: Research has also explored benzylmorpholine derivatives as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[15][16] The benzylmorpholine scaffold can be modified to achieve selectivity for different dopamine receptor subtypes.

Oncology

In recent years, benzylmorpholine derivatives have emerged as promising candidates in cancer therapy, particularly as inhibitors of key enzymes involved in cancer cell proliferation and survival.

-

EZH2 Inhibitors: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers.[14] Benzomorpholine derivatives have been successfully developed as potent EZH2 inhibitors.[14] These compounds typically work by competing with the cofactor S-adenosylmethionine (SAM) in the EZH2 active site, thereby preventing the methylation of histone H3 on lysine 27 (H3K27), a key epigenetic modification that promotes cancer cell growth.

Table 2: Antiproliferative Activity of Benzomorpholine-based EZH2 Inhibitors [14]

Compound A549 IC₅₀ (µM) NCI-H1975 IC₅₀ (µM) 6y 1.1 1.1 Note: IC₅₀ is the half-maximal inhibitory concentration.

-

Kinase Inhibitors: The benzylmorpholine scaffold has been incorporated into the design of various kinase inhibitors.[17] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The benzylmorpholine moiety can be tailored to fit into the ATP-binding pocket of specific kinases, leading to their inhibition.

Immunology and Inflammatory Diseases

-

RORγt Agonists: Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are involved in autoimmune and inflammatory diseases.[12] Benzomorpholine derivatives have been identified as potent RORγt agonists.[12] By modulating the activity of RORγt, these compounds have the potential to treat a range of autoimmune conditions.

Table 3: Activity of Benzomorpholine-based RORγt Agonists [12]

Compound RORγt EC₅₀ (nM) Max. Activation (%) 9g 7.5 ± 0.6 105.8 Note: EC₅₀ is the half-maximal effective concentration.

Future Directions and Conclusion